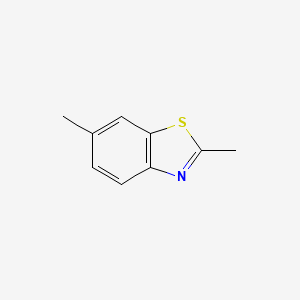

2,6-Dimethylbenzothiazole

Descripción

Significance in Organic and Heterocyclic Chemistry Research

In the fields of organic and heterocyclic chemistry, 2,6-dimethylbenzothiazole holds importance due to its versatile reactivity and utility as a synthetic intermediate. The presence of methyl groups at the 2 and 6 positions influences the electron density and reactivity of the benzothiazole (B30560) core, making it a subject of interest for understanding structure-activity relationships. The specific placement of these methyl groups distinguishes it from other dimethylbenzothiazole isomers, such as 2,5-dimethylbenzothiazole, leading to different physical and chemical characteristics. This isomeric distinction is crucial in the systematic study of how substituent positioning affects molecular properties.

The compound and its derivatives are instrumental in the development of novel synthetic methodologies. For instance, research has demonstrated its use in intramolecular carbon-sulfur cross-coupling reactions. Furthermore, it participates in various other chemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to yield corresponding amines or thiols. Its role extends to the synthesis of more complex heterocyclic systems, such as in three-component condensation reactions to produce tetrahydropyrrolo[1,2-a]-2-methylbenzothiazole derivatives. wiley.com

Overview of Research Trajectories for Benzothiazole Derivatives

The broader class of benzothiazole derivatives has been a focal point of extensive research due to their wide-ranging applications and biological activities. nih.govtandfonline.com These compounds are recognized as important pharmacophores, forming the core structure of numerous marketed drugs. nih.govtandfonline.com Research trends in recent years have highlighted the therapeutic potential of benzothiazole derivatives in various disease areas, including cancer, inflammation, neurodegenerative diseases, and infectious diseases. nih.govtandfonline.com

The versatility of the benzothiazole scaffold allows for the introduction of various substituents at different positions, which can significantly modulate the biological activity of the resulting compounds. tandfonline.com The 2-position, in particular, has been a common site for modification. tandfonline.com The introduction of halogens, aromatic structures, and other heterocyclic rings are common strategies to enhance the therapeutic efficacy of benzothiazole-based compounds. tandfonline.comresearchgate.net

Beyond medicinal chemistry, benzothiazole derivatives have found applications in materials science and industry. They are utilized as rubber accelerators, corrosion inhibitors, and components in the synthesis of dyes and pigments. chemimpex.com In agricultural science, benzothiazole derivatives have been investigated for their potential as herbicides, fungicides, and antiviral agents. mdpi.comresearchgate.net The ongoing research into benzothiazole derivatives, including this compound, continues to uncover new applications and deepen the understanding of their chemical and biological properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKCSLMWKCKDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062724 | |

| Record name | Benzothiazole, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-71-1 | |

| Record name | 2,6-Dimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T7PN5F1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dimethylbenzothiazole and Its Derivatives

Direct Synthetic Routes to 2,6-Dimethylbenzothiazole

The formation of the this compound structure is primarily achieved through cyclization and condensation reactions, which build the thiazole (B1198619) ring onto a substituted benzene (B151609) precursor.

Intramolecular cyclization is a fundamental strategy for synthesizing benzothiazoles. A common approach involves the oxidative cyclization of appropriately substituted aminothiophenol derivatives. For this compound, this would typically involve a precursor that provides the necessary dimethyl substitution pattern on the benzene ring. The reaction mechanism generally proceeds through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack from the thiol group and subsequent oxidation to form the aromatic benzothiazole (B30560) ring.

More advanced and efficient methods have been developed for 2-substituted benzothiazoles that can be applied to the synthesis of this compound. These include:

Hypervalent Iodine-Mediated Cyclization : This method utilizes hypervalent iodine reagents to facilitate the intramolecular cyclization of thioformanilides at ambient temperatures, proceeding through a thiyl radical intermediate to yield the benzothiazole product in high yields. nih.gov

DDQ-Promoted Cyclization : The use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane (B109758) promotes the intramolecular cyclization of thioformanilides. organic-chemistry.orgorganic-chemistry.org This metal-free method is efficient, operates at room temperature, and tolerates a wide range of functional groups. organic-chemistry.org The proposed mechanism involves the formation of a sulfanyl (B85325) radical, followed by homolytic radical cyclization and aromatization. organic-chemistry.org

| Cyclization Method | Precursor Type | Reagent/Catalyst | Key Features |

| Intramolecular Oxidative Cyclization | Substituted 2-Aminothiophenols | Mild Oxidizing Agents (e.g., air, O₂) | Classic method, forms the ring via oxidation of a benzothiazoline (B1199338) intermediate. |

| Hypervalent Iodine-Mediated Cyclization | Thioformanilides | Hypervalent Iodine Reagents | Mild, efficient, proceeds via a thiyl radical. nih.gov |

| DDQ-Promoted Cyclization | Thioformanilides | DDQ | Metal-free, high yields, ambient temperature. organic-chemistry.orgorganic-chemistry.org |

Condensation reactions represent one of the most common and versatile methods for constructing the benzothiazole ring system. ekb.egthieme-connect.de This typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon unit, such as an aldehyde, carboxylic acid, or acid chloride. ekb.egthieme-connect.de

To synthesize this compound specifically, the key starting material is 4-methyl-2-aminothiophenol (for the 6-methyl substitution) which is condensed with a reagent that provides the 2-methyl group, such as acetic acid or acetic anhydride (B1165640). A well-established route involves the reaction of 2-aminothiophenol derivatives with aldehydes. ekb.eg The mechanism is believed to start with a nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming an intermediate that then undergoes cyclization and in-situ air oxidation to yield the final benzothiazole product. ekb.eg

Various catalysts and conditions can be employed to promote these condensation reactions, including acid catalysts, ultrasound irradiation, and the use of green reaction media like low transition temperature mixtures (LTTMs). ekb.eg

Synthesis of Aminated this compound Derivatives (e.g., 2-Amino-5,6-dimethylbenzothiazole)

Introducing an amino group to the dimethylbenzothiazole scaffold creates derivatives with significant potential as building blocks in medicinal chemistry. wiley.com The synthesis of these compounds can be achieved through direct amination or via multi-step pathways.

Direct amination can be performed on a pre-formed dimethylbenzothiazole ring that has a suitable leaving group, typically at the 2-position. For instance, a 2-chloro-dimethylbenzothiazole can undergo nucleophilic substitution with ammonia (B1221849) or other amines. This reaction may require elevated temperatures (120–150°C) and can sometimes be performed under solvent-free conditions to improve efficiency.

Modern cross-coupling reactions also provide a powerful tool for amination. Palladium-catalyzed amination reactions, for example, can couple aryl halides (such as a bromo-dimethylbenzothiazole) with various nitrogen-containing reagents using a palladium source and a specialized ligand, like those derived from imidazolium (B1220033) salts. nih.gov

Multi-step syntheses offer a versatile route to aminated dimethylbenzothiazole derivatives, building the molecule from simpler precursors. A common strategy involves the cyclization of a substituted diaminobenzene derivative. For example, the synthesis of 2-amino-5,6-dimethylbenzothiazole (B160278) can be achieved by reacting 4,5-dimethyl-1,2-diaminobenzene with a source for the thiocyanate (B1210189) group.

A more detailed, multi-step approach might start from a substituted phenol (B47542) or benzene derivative. A representative pathway could involve:

Nitration : Introduction of a nitro group onto a dimethyl-substituted aromatic ring.

Reduction : The nitro group is reduced to an amine, often using catalytic hydrogenation (e.g., H₂, Pd/C).

Cyclization : The resulting aminophenyl derivative is then cyclized to form the benzothiazole ring. For instance, reaction with carbon disulfide or potassium thiocyanate can be used to build the 2-amino-thiazole portion of the final structure. dergipark.org.tr

These multi-step sequences allow for precise control over the substitution pattern on the final molecule. smolecule.comtrine.edu

| Synthetic Approach | Starting Material Example | Key Reagents/Steps | Product Example |

| Nucleophilic Substitution | 2-Chloro-5,6-dimethylbenzothiazole | Aqueous Ammonia (NH₃) | 2-Amino-5,6-dimethylbenzothiazole |

| Multi-step Synthesis | 4,5-Dimethyl-1,2-dihydroxybenzene | 1. Nitration 2. Reduction (H₂/Pd/C) 3. Cyclization (CS₂) | 2-Amino-5,6-dimethylbenzothiazole |

Derivatization Strategies for this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These derivatization strategies target different reactive sites on the molecule.

Oxidation : The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxides and sulfones, which alters the electronic properties and steric profile of the molecule.

Reactions at the 2-Methyl Group : The methyl group at the 2-position of the benzothiazole ring is activated and can participate in condensation reactions. For example, it can react with aldehydes or dialkyl acetylenedicarboxylates in multi-component reactions to build more complex fused heterocyclic systems. wiley.comresearchgate.net

Substitution on the Benzene Ring : While the benzene ring is generally less reactive than the thiazole portion, it can undergo electrophilic substitution reactions such as nitration or sulfonation. The positions of these substitutions are directed by the existing methyl group and the fused thiazole ring. thieme-connect.de

Functionalization at the 2-Position : If the 2-position is unsubstituted or carries a leaving group (like a halogen), it serves as a prime site for introducing new functional groups via nucleophilic substitution. Reactions with alcohols, thiols, and amines can yield a variety of 2-substituted derivatives. thieme-connect.de

These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the fine-tuning of its properties for various applications.

Schiff Base Formation

The formation of Schiff bases (or azomethines) is a prominent method for derivatizing 2-aminobenzothiazoles, including the 2-amino derivative of this compound. This reaction involves the condensation of the primary amino group of the benzothiazole with a carbonyl compound, typically an aldehyde or ketone. ekb.eg For instance, Schiff bases have been synthesized by refluxing 2-amino-6-methylbenzothiazole (B160888) with aldehydes like o-Vanillin in an ethanol (B145695) solvent. ekb.egjocpr.com These reactions are often straightforward and provide a versatile platform for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the final molecule. The resulting imine linkage is crucial to the chemical reactivity and biological activity of these derivatives. jocpr.comresearchgate.net

Table 1: Examples of Schiff Base Formation with Aminobenzothiazole Derivatives

| Amine Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | o-Vanillin | Reflux in ethanol | Schiff Base | jocpr.com |

| 2-Amino-6-substituted benzothiazoles | Benzaldehyde | Microwave irradiation in anhydrous ethanol | Schiff Base | semanticscholar.org |

| 2-Amino-4,6-dimethylbenzothiazole | Pyrrole-2-aldehyde | N/A | Schiff Base | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | 2-Hydroxy-5-nitrobenzaldehyde | Reflux in methanol (B129727) with acetic acid catalyst | Schiff Base | rroij.com |

Triazole Ring Annulation

The fusion of a triazole ring to a benzothiazole core creates hybrid molecules with significant interest in medicinal chemistry. Both 1,2,3-triazoles and 1,2,4-triazoles have been synthesized as derivatives. A key method for forming 1,4-disubstituted-1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". nih.govmdpi.com This typically involves a three-component reaction where an appropriately functionalized benzothiazole (e.g., bromoacetamide benzothiazole) reacts with sodium azide (B81097) and a terminal alkyne. nih.gov This process can be performed in a one-pot synthesis, generating the target triazole conjugates efficiently. nih.govmdpi.com

Derivatives of 1,2,4-triazoles have been synthesized from 2-hydrazinobenzothiazole (B1674376) precursors. These precursors can be condensed with compounds like oxadiazoles (B1248032) in dry pyridine (B92270) to yield the desired triazole ring system. nih.gov The pursuit of efficient and regioselective methods for triazole synthesis remains an active area of research, with electrochemical methods also being explored for [3+2] annulation reactions to form the 1,2,4-triazole (B32235) ring. sioc-journal.cn

Table 2: Selected Methods for Triazole Annulation on Benzothiazole Scaffolds

| Benzothiazole Precursor | Reagents | Resulting Heterocycle | Method | Reference(s) |

|---|---|---|---|---|

| Bromoacetamide benzothiazole | Sodium azide, terminal alkynes, CuSO₄/Na-ascorbate | 1,2,3-Triazole conjugate | One-pot, three-component click reaction | nih.gov |

| 2-Azido-N-(benzo[d]thiazol-2-yl)acetamide | Various alkynes, CuSO₄·5H₂O/sodium ascorbate | 1,4-Disubstituted 1,2,3-triazole | 1,3-Dipolar cycloaddition | mdpi.com |

| 2-Hydrazinobenzothiazole derivatives | Oxadiazoles | 1,2,4-Triazole derivative | Condensation | nih.gov |

| Hydrazones and amines | N/A | 1,2,4-Triazole | Electrochemical [3+2] annulation | sioc-journal.cn |

Quinone Conjugation

The synthesis of quinone-benzothiazole conjugates involves the nucleophilic addition of an aminobenzothiazole to a quinone ring. This reaction leverages the electron-deficient nature of the quinone and the nucleophilicity of the amino group on the benzothiazole. For example, new quinone derivatives have been prepared through the reaction of 2-amino-5,6-dimethylbenzothiazole with various quinones such as p-benzoquinone, 2,6-dichloro-1,4-benzoquinone, and tetrachloro-1,4-benzoquinone. dergipark.org.trresearchgate.net These reactions can proceed at room temperature or with heating and may result in mono- or di-substituted products depending on the stoichiometry and reactivity of the starting materials. dergipark.org.tr Another synthetic route involves the condensation of 2-fluoroaniline (B146934) with 2,5-dimethylbenzothiazole-4,7-dione, catalyzed by an acid, to form a functionalized benzothiazole-dione structure. smolecule.com

Table 3: Synthesis of Benzothiazole-Quinone Conjugates

| Benzothiazole Reactant | Quinone Reactant | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Amino-5,6-dimethylbenzothiazole | p-Benzoquinone | Room temperature to reflux | NH-substituted-1,4-benzoquinone | dergipark.org.trresearchgate.net |

| 2-Amino-5,6-dimethylbenzothiazole | 2,6-Dichloro-1,4-benzoquinone | Room temperature to reflux | NH-substituted-1,4-benzoquinone | dergipark.org.trresearchgate.net |

| 2-Fluoroaniline | 2,5-Dimethylbenzothiazole-4,7-dione | Acid catalyst | 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione | smolecule.com |

Transition Metal Complexation

This compound and its derivatives, particularly those containing donor atoms like nitrogen and sulfur, serve as effective ligands in coordination chemistry. They can form stable complexes with a variety of transition metals. For instance, a cobalt(II) complex with 2-amino-6-methylbenzothiazole has been synthesized by refluxing the ligand with cobaltous chloride in methanol, where the ligand acts as a monodentate neutral donor through its nitrogen atom. niscpr.res.in

Schiff bases derived from aminobenzothiazoles are particularly versatile ligands, capable of forming complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rroij.comresearchgate.net The coordination often occurs through the imine nitrogen and another donor atom, such as a phenolic oxygen, present on the Schiff base. rroij.com More complex organometallic structures, such as an electron-deficient triosmium cluster bearing a 2,6-dimethylbenzothiazolide ligand, have also been synthesized and characterized, highlighting the ligand's ability to stabilize multinuclear metal frameworks. researchgate.net

Table 4: Examples of Transition Metal Complexes with Benzothiazole-Based Ligands

| Ligand | Metal Ion(s) | Complex Type | Geometry (if specified) | Reference(s) |

|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | Co(II) | [Co(L)₂(Cl)₂] | N/A | niscpr.res.in |

| Schiff base from 2-amino-4,6-dimethylbenzothiazole | Co(II), Ni(II), Fe(III), Mn(II), Cr(II), Cu(II) | ML₂ | Octahedral (most), Square planar (Cu(II)) | researchgate.net |

| Schiff base from 2-amino-6-methoxybenzothiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | [ML(NO₃)]·xH₂O | Tetrahedral/Square planar | rroij.com |

| 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Cu(II), Ni(II), Co(II) | ML₂ | Tetragonal (Cu), Octahedral (Ni, Co) | nih.gov |

| This compound | Os₃(CO)₁₀(NCMe)₂ | [Os₃(CO)₉(μ-H){μ₃-η²-C₇H₂NS(Me)₂}] | Triosmium cluster | researchgate.net |

Other Functionalization Reactions

Beyond the specific transformations mentioned, a variety of other functionalization reactions are employed to modify the this compound scaffold. Acylation of 2-amino-6-nitrobenzothiazole (B160904) is a key step in multi-step syntheses, often followed by reduction of the nitro group and further substitutions. nih.gov The Vilsmeier-Haack reaction has been used to convert hydrazone derivatives of benzothiazole into other target products. nih.gov

Three-component reactions provide a powerful one-pot method for creating molecular complexity. For example, spiro pyrrolobenzothiazole derivatives have been synthesized through the reaction of 2-methylbenzothiazole (B86508), acetylenic esters, and 1,3-dicarbonyl compounds at room temperature without a catalyst. researchgate.net Another three-component reaction between this compound, benzyl (B1604629) bromide, and substituted phenols yields 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives. researchgate.net A method for preparing 2-methylbenzothiazole derivatives from 2-aminothiophenol halides involves reaction with acetic anhydride followed by base-induced cyclization. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for benzothiazoles, in line with the principles of green chemistry. ijarsct.co.in Key strategies include the use of ultrasound and microwave irradiation, which can dramatically reduce reaction times, increase yields, and minimize the use of hazardous solvents. researchgate.net

Ultrasound-assisted synthesis has been successfully applied to the condensation of 2-aminothiophenol with various aldehydes. tandfonline.comnih.gov These reactions can be performed under solvent-free conditions using a recyclable sulfated tungstate (B81510) catalyst at room temperature, affording excellent yields. tandfonline.com In some cases, ultrasound can facilitate the reaction in water, a green solvent, completing in a fraction of the time required by conventional heating and with higher yields. nih.gov Catalyst-free and solvent-free synthesis of benzothiazole derivatives has also been achieved within minutes using an ultrasonic probe. analis.com.my

Microwave-assisted synthesis is another highly effective green technique. acs.org It has been used for the one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, promoted by reagents like phenyliodonium (B1259483) diacetate (PIDA), leading to excellent yields in a short time. ias.ac.in Microwave irradiation has also been employed in the synthesis of Schiff bases and subsequent cyclization to form benzothiazolotriazine derivatives, reducing reaction times from hours to minutes. semanticscholar.org These green protocols often simplify product isolation and purification, further enhancing their appeal for sustainable chemical production. tandfonline.comvulcanchem.com

Table 5: Comparison of Conventional and Green Synthetic Methods for Benzothiazoles

| Reaction Type | Conventional Method | Green Method (Ultrasound/Microwave) | Advantages of Green Method | Reference(s) |

|---|---|---|---|---|

| Condensation of 2-aminothiophenol and aldehyde | Hours of reflux/stirring, often with organic solvents. | Minutes at room temperature, solvent-free or in water. | Shorter reaction time, higher yield, eco-friendly. | tandfonline.comnih.govanalis.com.my |

| Schiff Base Formation & Cyclization | 4-6 hours conventional heating. | 1-2 minutes under microwave irradiation. | Drastically reduced reaction time, improved yields. | semanticscholar.org |

| One-pot Synthesis | Often requires harsh conditions or long reaction times. | Microwave-assisted, PIFA promoted cyclocondensation. | Good to excellent yields, shorter time. | ias.ac.in |

| Click Reaction for Triazoles | Heating at 100 °C for 6-10 hours. | Ultrasound irradiation at room temperature for 3-6 hours. | Shorter reaction time, milder conditions. | mdpi.com |

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-Dimethylbenzothiazole by probing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the two methyl groups.

Aromatic Region: The protons on the substituted benzene ring (at positions 4, 5, and 7) will appear as multiplets or distinct doublets and singlets, with their specific chemical shifts and coupling patterns determined by their positions relative to the methyl group and the fused thiazole (B1198619) ring.

Aliphatic Region: Two sharp singlet signals are anticipated, corresponding to the two methyl groups. The methyl group at the 2-position, attached to the heterocyclic ring, and the methyl group at the 6-position, attached to the benzene ring, will have different chemical environments and thus different chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment. For this compound, with a molecular formula of C₉H₉NS, nine distinct carbon signals are expected in a decoupled spectrum. The chemical shifts differentiate the sp²-hybridized carbons of the aromatic and heterocyclic rings from the sp³-hybridized carbons of the methyl groups. The analysis of ¹³C NMR spectra for benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, shows that chemical shifts, particularly for C2, C3a/C7a, and C4/C7, are sensitive to substitution and electronic effects within the heterocyclic system mdpi.com.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: The following table presents typical or predicted chemical shift (δ) ranges in ppm relative to TMS. Actual values can vary based on solvent and experimental conditions.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| C2-CH₃ | ~2.8 | ~20 |

| C6-CH₃ | ~2.5 | ~21 |

| Quaternary Carbons (Aromatic/Heterocyclic) | N/A | 120 - 170 |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes of the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds. Key characteristic peaks confirm the presence of the benzothiazole (B30560) backbone and the methyl substituents .

C-H Vibrations: Absorption bands corresponding to aromatic C-H stretching are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ region.

C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic ring give rise to strong absorption bands in the 1500-1650 cm⁻¹ region.

C-S Vibrations: The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region of the spectrum.

Methyl Group Bending: Bending vibrations for the CH₃ groups are expected around 1375-1450 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=N Stretch | 1600-1650 | Medium-Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| CH₃ Bending | 1375-1450 | Medium |

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of benzothiazole derivatives typically displays intense absorption bands corresponding to π→π* transitions within the conjugated aromatic and heterocyclic system researchgate.net. The position of the absorption maximum (λ_max) is influenced by the molecular structure, including substituents on the benzothiazole core, and the solvent used for the analysis researchgate.netresearchgate.net. The presence of methyl groups, as electron-donating substituents, can cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted benzothiazole molecule.

Interactive Data Table: Expected UV-Vis Absorption Data for Benzothiazoles

| Transition Type | Typical λ_max (nm) | Solvent |

| π→π | 220-250 | Ethanol (B145695)/Hexane |

| π→π (Conjugated System) | 280-350 | Ethanol/Hexane |

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound and to deduce its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉NS, corresponding to a molecular weight of approximately 163.24 g/mol nist.govchemsrc.com.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight whitman.edu. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals libretexts.org. For this compound, expected fragments could arise from the loss of a methyl radical (M-15) or other characteristic cleavages of the heterocyclic ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

| [M]⁺˙ | 163 | Molecular Ion |

| [M-CH₃]⁺ | 148 | Loss of a methyl radical |

| [M-HCN]⁺˙ | 136 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state nih.govrigaku.comanton-paar.com. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build an atomic-level model of the molecule. This analysis provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of isolated this compound is not widely reported, its structural parameters have been determined within a more complex molecule. In a study involving an electron-deficient triosmium cluster, this compound was used as a ligand. The resulting complex, [Os₃(CO)₁₀(μ-H){μ-η²-C₇H₂NS(Me)₂}], was characterized by single-crystal X-ray crystallography, confirming the connectivity and coordination of the 2,6-dimethylbenzothiazolide ligand to the metal centers researchgate.net. This application demonstrates how X-ray crystallography can elucidate the structural role of this compound in coordination chemistry.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study materials with unpaired electrons, such as free radicals or transition metal complexes wikipedia.orgyoutube.comnih.govyoutube.com. The this compound molecule in its ground state is a diamagnetic species, meaning it has no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy becomes an indispensable tool for characterizing paramagnetic species derived from this compound. This includes:

Radical Ions: If this compound is chemically or electrochemically oxidized or reduced to form a radical cation or anion, ESR can be used to detect and study the distribution of the unpaired electron's spin density across the molecule.

Metal Complexes: When this compound acts as a ligand in a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), ESR spectroscopy is crucial for probing the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding nih.govaps.org.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its known molecular formula, C₉H₉NS. Agreement between the experimental and theoretical values serves as a crucial verification of the sample's purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₉H₉NS)

| Element | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 108.099 | 66.21 |

| Hydrogen (H) | 1.008 | 9.072 | 5.56 |

| Nitrogen (N) | 14.007 | 14.007 | 8.58 |

| Sulfur (S) | 32.06 | 32.06 | 19.65 |

| Total | 163.238 | 100.00 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing valuable information about their reactivity and properties. nih.gov For benzothiazole (B30560) derivatives, DFT calculations are instrumental in understanding how substituents, such as the two methyl groups in 2,6-dimethylbenzothiazole, influence the electron distribution and chemical behavior of the core ring system. scirp.org Calculations are often performed using functionals like B3LYP with a suitable basis set such as 6-31+G(d,p) to obtain optimized molecular geometries and electronic properties. nih.govscirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. irjweb.com

Table 1: Calculated HOMO-LUMO Energy Gaps for a Series of Carbazole-Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Compound 1 | -5.20 | -1.78 | 3.42 |

| Compound 2 | -5.21 | -2.71 | 2.50 |

| Compound 3 | -5.46 | -2.67 | 2.79 |

This table showcases representative HOMO-LUMO data for related heterocyclic compounds, illustrating the typical energy ranges observed in such systems. The data is derived from DFT calculations at the B3LYP/6-31G(d)//AM1/AM1 level. nankai.edu.cn

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.com Green represents areas with a neutral potential. wolfram.com

For substituted benzenes and related heterocyclic systems, MEP maps reveal that negative potentials are often located above and below the plane of the aromatic ring and near heteroatoms with lone pairs, such as the nitrogen and sulfur atoms in the thiazole (B1198619) ring. dtic.mil The presence of methyl groups, being weakly electron-donating, would slightly increase the negative potential around the aromatic ring of this compound. The MEP surface helps in understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in biomolecular recognition. dtic.mil

Fukui functions are local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netmdpi.com The condensed Fukui function provides a value for each atom in the molecule, indicating its susceptibility to a particular type of attack. researchgate.net A higher value of the Fukui function at a specific atomic site suggests a higher reactivity at that site. sciepub.com

For benzothiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring, as well as certain carbon atoms in the benzene (B151609) ring, are often identified as key reactive sites. The precise reactivity pattern of this compound would be determined by calculating the condensed Fukui functions for each atom, taking into account the electronic influence of the two methyl groups. These calculations can guide synthetic chemists in predicting the regioselectivity of various chemical reactions.

Computational Thermochemistry (e.g., Enthalpies of Formation, Proton Affinities)

Computational thermochemistry allows for the prediction of thermodynamic properties such as enthalpies of formation (ΔfH°) and proton affinities (PA). nih.gov High-level composite quantum chemical methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2B3), are often employed to achieve high accuracy in these predictions. nih.gov

Proton affinity is a measure of a molecule's basicity in the gas phase. For this compound, the most likely site of protonation is the nitrogen atom of the thiazole ring due to the presence of its lone pair of electrons. The electron-donating methyl groups would be expected to increase the electron density at the nitrogen atom, thereby increasing the proton affinity of the molecule compared to unsubstituted benzothiazole.

Table 2: Experimental and Calculated Gas-Phase Enthalpies of Formation for Related Benzoxazole (B165842) Derivatives

| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Calculated ΔfH°(g) (G3MP2B3) (kJ·mol⁻¹) |

|---|---|---|

| 2-Methylbenzoxazole | 23.5 ± 2.8 | 19.4 |

This table presents data for structurally similar benzoxazole compounds, providing a reference for the expected thermodynamic properties of this compound. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution or interacting with a biological target. nih.govfrontiersin.org

For benzothiazole derivatives, MD simulations are often employed to assess the stability of ligand-protein complexes identified through molecular docking. nih.govbiointerfaceresearch.com These simulations can reveal how the molecule adapts its conformation within a binding site and the nature of the intermolecular interactions that stabilize the complex. frontiersin.org

Molecular Docking and Biomolecular Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netf1000research.comresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as an enzyme or receptor. nih.gov

Numerous studies have reported the molecular docking of benzothiazole derivatives into the active sites of various proteins, highlighting their potential as inhibitors. biointerfaceresearch.comresearchgate.netresearchgate.netnih.gov These studies reveal that the benzothiazole scaffold can participate in a range of non-covalent interactions, including:

Hydrogen bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

π-π stacking: The aromatic benzothiazole ring can engage in stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. mdpi.com

Hydrophobic interactions: The benzene ring and any alkyl substituents, such as the methyl groups in this compound, can form hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzothiazole |

| 2-Methylbenzoxazole |

| 2,5-Dimethylbenzoxazole |

| Tryptophan |

| Tyrosine |

Quantum Chemical Parameters and Reactivity Descriptors

DFT, particularly with the B3LYP functional, is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. The following discussion outlines the key quantum chemical parameters and their significance in the context of this compound's reactivity.

Key Quantum Chemical Parameters:

HOMO (Highest Occupied Molecular Orbital) Energy: This parameter is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule, suggesting a higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The LUMO energy relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, indicating reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, leading to higher reactivity and lower stability. Conversely, a large energy gap suggests high stability and low reactivity.

Ionization Potential (I): The ionization potential is the energy required to remove an electron from a molecule. It is directly related to the HOMO energy (I ≈ -EHOMO). A lower ionization potential signifies a greater ease of electron donation.

Electron Affinity (A): Electron affinity is the energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater ability to accept an electron.

Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η ≈ (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity.

Chemical Potential (μ): The chemical potential measures the escaping tendency of electrons from a system. It is calculated as μ ≈ -(I + A) / 2.

Global Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Research Findings and Data:

While specific experimental or calculated values for all these parameters for this compound are not available in a single comprehensive study, research on similar benzothiazole derivatives provides a framework for understanding its expected electronic properties. For instance, studies on substituted benzothiazoles have consistently used DFT calculations to correlate these quantum parameters with observed chemical behavior.

The presence of two methyl groups on the benzothiazole core in this compound is expected to influence its electronic properties. Methyl groups are generally electron-donating, which would be predicted to raise the HOMO energy level, making the molecule a better electron donor compared to the unsubstituted benzothiazole. This, in turn, would likely lead to a smaller HOMO-LUMO gap and increased reactivity.

To illustrate how these parameters are typically presented, the following interactive table provides a hypothetical set of values for this compound, based on trends observed for similar molecules. It is crucial to note that these values are for illustrative purposes and are not derived from a specific published computational study on this compound.

Interactive Data Table of Illustrative Quantum Chemical Parameters for this compound

| Parameter | Symbol | Illustrative Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 1.2 | eV |

| Global Hardness | η | 2.65 | eV |

| Chemical Potential | μ | -3.85 | eV |

| Global Electrophilicity Index | ω | 2.80 | eV |

This illustrative data suggests that this compound would be a moderately reactive molecule, with its reactivity profile being dictated by the energies of its frontier molecular orbitals. The exact values would, of course, depend on the specific computational method and basis set employed in a dedicated theoretical study.

Reactivity, Reaction Mechanisms, and Coordination Chemistry

Reaction Kinetics and Mechanistic Pathways

The benzothiazole (B30560) ring system is susceptible to both nucleophilic and electrophilic attack, with the site of reaction being influenced by the substituents present. The methyl groups at the 2- and 6-positions of 2,6-dimethylbenzothiazole exert a significant influence on its reactivity.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the benzothiazole ring typically occur at the 2-position, which is activated towards attack by nucleophiles, especially when a good leaving group is present. For derivatives of this compound, such as a 2-halo-2,6-dimethylbenzothiazole, nucleophilic aromatic substitution (SNAr) is a key reaction. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex. The presence of the electron-withdrawing nitrogen atom in the thiazole (B1198619) ring helps to stabilize this intermediate, facilitating the substitution.

The rate of these SN2-type reactions is dependent on the concentration of both the benzothiazole substrate and the nucleophile. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of a 2-chloro-dimethylbenzothiazole with ammonia (B1221849) or other amines can be used to synthesize 2-amino-dimethylbenzothiazole derivatives.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the benzothiazole nucleus occurs on the benzene (B151609) ring. The benzothiazole ring itself is generally considered to be deactivating towards electrophilic attack due to the electron-withdrawing nature of the heterocyclic part. However, the presence of the activating methyl group at the 6-position, along with the fused ring system, directs incoming electrophiles.

The methyl group at the 6-position is an ortho-, para-director. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the 6-methyl group, which are the 5- and 7-positions, and to a lesser extent, the position ortho to the fused ring at C-4. The regioselectivity will be governed by the steric hindrance and the electronic effects of the substituents. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions typically proceed through the formation of a positively charged benzenonium intermediate (arenium ion), which is stabilized by resonance. wisdomlib.org

The electrochemical properties of benzothiazole derivatives are of interest for applications in materials science and as electroactive probes. Cyclic voltammetry (CV) is a key technique used to study their redox behavior. Benzothiazoles can undergo both oxidation and reduction processes.

Conversely, the reduction of the benzothiazole ring would involve the addition of electrons to the π-system. The electron-donating methyl groups would likely make the reduction process more difficult, shifting the reduction potential to more negative values. The electrochemical behavior can also be influenced by the solvent, electrolyte, and the material of the working electrode. In some cases, electrochemical reactions can lead to the formation of polymeric films on the electrode surface. researchgate.net

The benzothiazole scaffold is a known chromophore that can absorb UV and visible light, leading to photochemical and photoelectrochemical reactivity. chemrxiv.org Photoelectrochemical reactions involve the interaction of the molecule with light and an electrode. Upon absorption of light, this compound can be excited to a higher energy state, making it more susceptible to electron transfer reactions.

The photoelectrochemical behavior of benzothiazoles has been utilized in synthetic applications, such as the visible light-mediated synthesis of benzothiazole derivatives. chemrxiv.org These reactions often involve a photocatalyst that, upon excitation, can initiate electron transfer processes. For this compound, a plausible photoelectrochemical reaction could involve its excitation followed by either oxidation or reduction at an electrode. For example, in an oxidative process, the excited molecule could donate an electron to the anode, forming a radical cation. This reactive intermediate could then undergo further reactions, such as coupling with other molecules. The specific mechanistic pathway would depend on the reaction conditions, including the wavelength of light, the applied potential, and the presence of other reactants. Photochemical reactions of some benzothiazole derivatives have been shown to proceed via different pathways depending on the reaction conditions. rsc.org

Electron impact mass spectrometry (EI-MS) is a powerful tool for structural elucidation, and the fragmentation pattern of a molecule provides a fingerprint of its structure. For this compound, the fragmentation upon electron impact would involve the formation of a molecular ion (M+•) followed by a series of bond cleavages to yield characteristic fragment ions.

Based on the mass spectrum of the closely related 2-methylbenzothiazole (B86508), several key fragmentation pathways can be predicted for this compound. The molecular ion peak would be expected at m/z = 163.

A primary fragmentation pathway for 2-methylbenzothiazole involves the loss of a hydrogen atom to form a stable cyclic ion. For this compound, a similar loss of a hydrogen atom from one of the methyl groups would be expected. Another significant fragmentation would be the cleavage of the C-S bond in the thiazole ring, leading to the formation of ions corresponding to the substituted benzene ring and the thiazole fragment. The presence of the second methyl group on the benzene ring would influence the m/z values of the resulting fragments.

Ligand Design and Metal Complexation Chemistry

The nitrogen and sulfur atoms in the benzothiazole ring are potential donor sites for coordination with metal ions. This makes this compound and its derivatives interesting ligands in coordination chemistry.

This compound can act as a ligand, coordinating to metal ions primarily through the nitrogen atom of the thiazole ring. The sulfur atom can also participate in coordination, leading to different coordination modes. The steric hindrance from the methyl group at the 2-position can influence the coordination geometry of the resulting metal complexes.

Derivatives of this compound, particularly those with additional donor groups, can act as bidentate or tridentate ligands, forming stable chelate rings with metal ions. For example, 2-amino-6-methylbenzothiazole (B160888) can coordinate through both the ring nitrogen and the exocyclic amino nitrogen.

The coordination geometry of the metal complexes depends on the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the ligand. Common geometries for metal complexes of benzothiazole derivatives include tetrahedral, square planar, and octahedral. researchgate.net For instance, a cationic ruthenium(II) complex with a substituted 2,6-dimethylphenyl ligand has been shown to adopt a "piano stool" geometry. researchgate.net While not a benzothiazole complex, this illustrates how the 2,6-dimethylphenyl moiety can be incorporated into a coordination sphere. Reviews on the coordination chemistry of 2-(2'-aminophenyl)benzothiazole derivatives highlight the versatility of the benzothiazole scaffold in forming complexes with a range of transition metals and lanthanides. mdpi.com

Stability and Reactivity of Metal-2,6-Dimethylbenzothiazole Complexes

The stability of metal complexes is a critical factor that dictates their utility and behavior in various chemical systems. This stability is thermodynamically quantified by stability constants (or formation constants), which describe the equilibrium of the complex formation in solution. For metal complexes of this compound, the lone pair of electrons on the nitrogen atom and potentially the sulfur atom can be donated to a metal center, forming a coordinate covalent bond.

The reactivity of these complexes—their susceptibility to ligand exchange, redox reactions, or catalytic activity—is intrinsically linked to their stability. A highly stable complex will generally exhibit lower reactivity, as the metal-ligand bond is strong and not easily broken. Conversely, a less stable complex may be more reactive and participate more readily in chemical transformations.

Factors that would be expected to influence the stability and reactivity of metal-2,6-dimethylbenzothiazole complexes include:

The nature of the metal ion: The charge, size, and electron configuration of the metal ion play a crucial role.

The solvent system: The polarity and coordinating ability of the solvent can affect complex stability.

Temperature and pressure: These thermodynamic variables can shift the equilibrium of complex formation.

The presence of competing ligands: Other ligands in the solution can compete for coordination to the metal center.

Without specific experimental data, a quantitative discussion of the stability and reactivity of these particular complexes is not possible.

Cluster Chemistry Incorporating 2,6-Dimethylbenzothiazolide Ligands

Metal clusters are compounds that contain a group of two or more metal atoms that are directly bonded to each other. The deprotonated form of this compound, 2,6-dimethylbenzothiazolide, could theoretically act as a ligand in the formation of such clusters. The nitrogen and sulfur atoms of the thiazolide ring could bridge multiple metal centers, facilitating the assembly of polynuclear structures.

The synthesis of such clusters would likely involve the reaction of a suitable metal precursor with this compound in the presence of a base to generate the anilide in situ. The resulting cluster's structure and properties would be highly dependent on the reaction conditions, the stoichiometry of the reactants, and the nature of the metal ions used.

Research into the cluster chemistry of ligands analogous to 2,6-dimethylbenzothiazolide has revealed a rich variety of structural motifs and interesting magnetic and electronic properties. However, a specific investigation into clusters incorporating the 2,6-dimethylbenzothiazolide ligand does not appear to be documented in readily accessible scientific literature.

Advanced Research Applications

Biological and Pharmacological Research

The benzothiazole (B30560) scaffold, particularly with substitutions such as a methyl group at the C-6 position, is a subject of significant interest in medicinal chemistry due to its wide spectrum of biological activities. scitechjournals.com Researchers have extensively investigated derivatives of this core structure for various therapeutic applications, leveraging its versatile chemical nature to develop novel pharmacological agents. scispace.comresearchgate.net

Derivatives of the 2,6-disubstituted benzothiazole nucleus have demonstrated notable activity against a range of microbial pathogens. The exploration of these compounds is driven by the urgent need for new antibiotics to combat the rise of drug-resistant infections. scispace.comnih.gov

The antibacterial potential of benzothiazole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. researchgate.net Research indicates that these compounds can exert their effects through multiple mechanisms, including the inhibition of essential bacterial enzymes. One key target identified is the uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) enzyme, which is crucial for bacterial cell wall biosynthesis. scispace.comnih.gov Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of the MurB enzyme. nih.gov

The efficacy of these compounds is often influenced by the specific substitutions on the benzothiazole ring. For instance, studies on 2,6-disubstituted benzothiazole derivatives revealed that certain compounds were highly active against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) as low as 4 µg/mL. nih.gov Other research has highlighted that the presence of specific functional groups, such as a chloro group at the 5th position of the benzothiazole ring, can enhance antibacterial action against pathogens like Salmonella typhimurium and Klebsiella pneumoniae. nih.gov Similarly, thiazolidin-4-one derivatives of benzothiazole have shown potent activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference Compound | Activity (MIC) |

|---|---|---|---|---|

| 2,6-disubstituted benzothiazoles | Moraxella catarrhalis | 4 µg/mL | Azithromycin | 0.06 µg/mL |

| Antipyrine containing 6-substituted benzothiazole | Salmonella typhimurium | 25-50 μg/mL | Streptomycin | 25-50 μg/mL |

| Antipyrine containing 6-substituted benzothiazole | Klebsiella pneumoniae | 25-50 μg/mL | Streptomycin | 25-50 μg/mL |

| 2-arylbenzothiazole analogues | Enterococcus faecalis | ~1 µM | Ciprofloxacin | 2.93 µM |

| 2-arylbenzothiazole analogues | Klebsiella pneumoniae | 1.04 µM | Ciprofloxacin | 2.93 µM |

Benzothiazole derivatives, including those with a methyl substitution at the C-6 position, have been synthesized and evaluated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. scitechjournals.com This fungus is a common cause of skin and mucosal infections. scitechjournals.com The mechanism of action for these compounds is believed to involve interference with the fungal cell wall structure or the cell membrane. nih.govnih.gov Studies using sorbitol, an osmoprotectant that stabilizes the fungal cell wall, showed that its presence increased the MIC values of thiazole (B1198619) derivatives, suggesting the cell wall is a primary target. nih.gov Another potential mechanism is the binding to ergosterol (B1671047) in the fungal plasma membrane, disrupting its integrity. scielo.br

The antifungal efficacy of these derivatives is closely linked to their chemical structure. In one study, C-6 methyl substituted novel benzothiazole derivatives were synthesized and tested against C. albicans. scitechjournals.com Two compounds, designated D-02 and D-08, demonstrated potent antifungal activity at concentrations of 50 μg/mL and 100 μg/mL, comparable to the standard drug Griseofulvin. scitechjournals.com Other derivatives showed moderate inhibitory activity. scitechjournals.com Another study found that benzothiazole derivatives possessing an electron-withdrawing nitro group at the 6th position exhibited moderate antifungal activity. humanjournals.com

| Derivative Class | Fungal Strain | Concentration | Activity Level | Reference Compound |

|---|---|---|---|---|

| C-6 methyl substituted benzothiazole (D-02) | Candida albicans | 50-100 µg/mL | Potent | Griseofulvin |

| C-6 methyl substituted benzothiazole (D-08) | Candida albicans | 50-100 µg/mL | Potent | Griseofulvin |

| C-6 methyl substituted benzothiazole (D-01) | Candida albicans | 50-100 µg/mL | Moderate | Griseofulvin |

| C-6 methyl substituted benzothiazole (D-04) | Candida albicans | 50-100 µg/mL | Moderate | Griseofulvin |

| 6-nitro-2-aminobenzothiazole derivatives | Fungal strains | Not specified | Moderate | Not specified |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov The development of agents that can inhibit biofilm formation or eradicate mature biofilms is a critical area of antimicrobial research. semanticscholar.org Benzothiazole derivatives have emerged as promising candidates in this field.

Research has shown that certain 2-azidobenzothiazole (B1659620) derivatives can effectively inhibit biofilm formation. nih.gov Specifically, 2-azido-6-nitro-benzothiazole demonstrated a noteworthy ability to interfere with bacterial adhesion and colonization, which are the initial steps in biofilm development. nih.gov This compound was effective against biofilm-forming bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov Studies involving both quantitative and qualitative assessments confirmed that this derivative could significantly reduce biofilm density and disrupt the architecture of mature biofilms. nih.gov Other studies have synthesized benzothiazole hybrids and screened them for anti-biofilm activity against pathogenic Candida isolates, indicating the broad potential of this chemical scaffold. researchgate.net

The benzothiazole nucleus is considered a privileged structure in medicinal chemistry for the development of anticancer agents. orientjchem.orgeurekaselect.com Numerous derivatives, including 2,6-disubstituted benzothiazoles, have been synthesized and shown to possess potent cytotoxic properties against a variety of human cancer cell lines. orientjchem.orgnih.gov

The primary mechanism by which many benzothiazole-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death, in cancer cells. eurekaselect.comnih.gov Research has demonstrated that these compounds can trigger apoptosis through various signaling pathways.

One novel benzothiazole derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov This compound induced classic apoptotic features like DNA fragmentation and nuclear condensation. nih.gov Mechanistic studies revealed that PB11 up-regulated the cellular levels of caspase-3 and cytochrome c while down-regulating PI3K and AKT, suggesting that it induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov

Another study on a different benzothiazole derivative (BTD) in colorectal cancer cells showed that it induced apoptosis via the mitochondria-mediated intrinsic pathway. frontiersin.org This was evidenced by the loss of mitochondrial membrane potential, the up-regulation of pro-apoptotic proteins (Bax, Bad, Bim) and cleaved caspase-3, and the down-regulation of anti-apoptotic proteins (Bcl-2, Bcl-x). frontiersin.org Further research on 2-substituted benzothiazoles in breast cancer cell lines also confirmed apoptosis induction through the disruption of mitochondrial membrane potential and modulation of key signaling pathways including JAK/STAT and PI3K/Akt/mTOR. nih.gov

The cytotoxic efficacy of 2,6-disubstituted benzothiazole derivatives has been documented against several cancer cell lines. For example, a sulphonamide-based benzothiazole derivative showed modest anti-cancer activity with IC50 values of 34.5 µM for MCF-7 (breast), 44.15 µM for HeLa (cervical), and 36.1 µM for MG63 (osteosarcoma) cells. nih.gov

| Derivative | Cancer Cell Line | Cell Type | Cytotoxicity (IC50) |

|---|---|---|---|

| Sulphonamide-based 2,6-disubstituted benzothiazole | MCF-7 | Human Breast Adenocarcinoma | 34.5 µM |

| Sulphonamide-based 2,6-disubstituted benzothiazole | HeLa | Human Cervical Carcinoma | 44.15 µM |

| Sulphonamide-based 2,6-disubstituted benzothiazole | MG63 | Human Osteosarcoma | 36.1 µM |

| PB11 | U87 | Human Glioblastoma | < 50 nM |

| PB11 | HeLa | Human Cervical Carcinoma | < 50 nM |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | Human Lung Carcinoma | 68 µg/mL |

Anticancer Activity Research

Interaction with Cancer-Related Biological Targets

The benzothiazole scaffold is a recurring motif in compounds investigated for their anticancer properties. Derivatives of this heterocyclic system have been shown to interact with various biological targets implicated in cancer progression. While specific studies focusing exclusively on 2,6-dimethylbenzothiazole are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has demonstrated significant activity.

One notable example is the investigation of a novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), which has shown high cytotoxicity against human glioblastoma (U87) and cervix cancer (HeLa) cell lines, with IC50 values below 50 nM. nih.gov This compound was found to induce apoptosis, the programmed cell death that is often dysregulated in cancer, through the suppression of the PI3K/AKT signaling pathway. nih.gov This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The study demonstrated that PB11 treatment led to an upregulation of caspase-3 and cytochrome-c, key executioners of apoptosis, while downregulating PI3K and AKT. nih.gov

Furthermore, other benzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol have exhibited mild cytotoxic properties against the human lung carcinoma cell line A549. jnu.ac.bdresearchgate.net These findings underscore the potential of the benzothiazole core structure, including substituted versions like this compound, as a template for the design of new anticancer agents that target critical cellular pathways.

DNA Interaction and Cleavage Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many therapeutic agents, particularly anticancer drugs. While there is no direct evidence in the reviewed literature of this compound itself interacting with or cleaving DNA, studies on related benzothiazole derivatives, especially when complexed with metal ions, have shown such capabilities.

For instance, metal complexes of benzothiazole Schiff bases have been investigated for their ability to bind to and cleave DNA. These studies often reveal that the complexes can interact with DNA through non-covalent modes such as intercalation or groove binding. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. Groove binding involves the molecule fitting into the minor or major groove of the DNA. Some of these metal complexes have also demonstrated the ability to cleave the phosphodiester backbone of DNA, a mechanism that can lead to cell death. mdpi.com The mode of interaction is often elucidated using techniques like fluorescence spectroscopy and viscosity measurements. nih.gov

Neuroprotective and Neurological Disorder Research

The benzothiazole scaffold is present in molecules that have been investigated for their potential in treating neurological disorders. A prominent example is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis (ALS) that exhibits neuroprotective effects. nih.gov Its mechanisms of action are believed to include the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and non-competitive inhibition of NMDA receptors. nih.gov

While specific research on the neuroprotective properties of this compound is limited in the available literature, the established activity of other benzothiazole derivatives suggests that this chemical class holds promise for the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com The exploration of various substituted benzothiazoles could lead to the discovery of new compounds with beneficial effects on neuronal health and function.

Lead Compound Development in Drug Discovery

In the process of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.

While there is no specific information available on this compound being developed as a lead compound, the broader family of benzothiazoles is actively explored for this purpose. For example, 3,6-diazaphenothiazines, which are structurally related, have been investigated as potential lead molecules for anticancer drugs, with some derivatives showing significantly higher activity than cisplatin (B142131) against certain cancer cell lines. nih.gov The process of lead optimization involves iterative cycles of design, synthesis, and testing to enhance the desired properties of the initial hit compound. The versatility of the benzothiazole ring system allows for diverse chemical modifications, making it an attractive scaffold for the development of new therapeutic agents.

Materials Science and Engineering Research

Corrosion Inhibition Mechanisms and Performance

Research has demonstrated the effectiveness of 2-amino-6-methylbenzothiazole (B160888) (a close structural analog of this compound) as a corrosion inhibitor for low carbon steel in acidic environments, such as 1 M HCl solution. x-mol.net The inhibition efficiency of this compound increases with its concentration.

The mechanism of inhibition is attributed to the adsorption of the 2-amino-6-methylbenzothiazole molecules onto the steel surface, a process that has been found to follow the Langmuir adsorption isotherm. x-mol.net This adsorption creates a protective film that isolates the metal from the corrosive medium. Potentiodynamic polarization studies have revealed that 2-amino-6-methylbenzothiazole acts as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic reaction. x-mol.net

Theoretical studies using Density Functional Theory (DFT), Monte Carlo (MC), and Molecular Dynamics (MD) simulations have further elucidated the adsorption behavior at the molecular level. These simulations confirm that 2-amino-6-methylbenzothiazole strongly adsorbs on the iron surface (specifically the Fe(110) plane) through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). x-mol.net The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in the benzothiazole structure are crucial for this strong interaction with the metal surface. rsc.org

Table 2: Corrosion Inhibition Efficiency of 2-Amino-6-methylbenzothiazole (AMBT) on Low Carbon Steel in 1 M HCl

| AMBT Concentration (mM) | Inhibition Efficiency (%) |

| 1 | 65.20 |

| 2 | 72.80 |

| 3 | 78.50 |

| 4 | 81.60 |

| 5 | 83.30 |

Data is based on a study of 2-Amino-6-methylbenzothiazole, a close analog of this compound. x-mol.net

Application in Polymer Chemistry (e.g., Rubber Vulcanization, Plastic Additives)